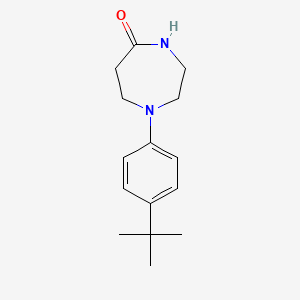
1-(4-Tert-butylphényl)-1,4-diazépan-5-one
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)-1,4-diazepan-5-one is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en photoprotection
1-(4-Tert-butylphényl)-1,4-diazépan-5-one: peut être étudié pour son utilisation potentielle en photoprotection en raison de sa similitude structurelle avec l'avobenzone, un ingrédient courant dans les produits de protection solaire . Sa capacité à absorber les rayons UVA pourrait être explorée pour développer des crèmes solaires à large spectre.
Développement de revêtements organiques
Compte tenu de sa partie tert-butylphényle, ce composé pourrait être utile dans l'industrie de la peinture comme matériau de revêtement organique. Il pourrait servir de couche protectrice dans les peintures pour bateaux ou les revêtements de bâtiments, améliorant la durabilité face aux facteurs environnementaux .
Dilatant réactif époxy
Le cycle diazépanone dans le composé suggère une utilisation potentielle comme diluant réactif époxy. Cette application impliquerait la réaction du composé avec des résines époxy pour modifier leurs propriétés, telles que la viscosité et la résistance mécanique .
Synthèse de dérivés de pyridone
Le composé pourrait être un précurseur dans la synthèse de dérivés de 2-pyridone. Ces dérivés sont importants dans la recherche pharmaceutique pour leurs activités biologiques, qui comprennent des propriétés antimicrobiennes et anticancéreuses .
Activité Biologique
1-(4-Tert-butylphenyl)-1,4-diazepan-5-one, a compound belonging to the diazepan class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a diazepan ring substituted with a tert-butylphenyl group. Its chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one exhibits various biological activities, including anxiolytic, analgesic, and potential anti-inflammatory effects.
Anxiolytic Activity
Studies have demonstrated that compounds in the diazepan class often interact with GABA_A receptors, which are crucial for mediating anxiolytic effects. In particular:
- Mechanism : The compound may enhance GABAergic transmission by binding to the benzodiazepine site of the GABA_A receptor.
- Case Study : In animal models, administration of related diazepan derivatives showed significant increases in time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels .
Analgesic Effects
The analgesic properties of this compound have been evaluated through various pain models:
- Mechanism : It likely modulates pain perception via central mechanisms involving opioid receptors and potentially influences endocannabinoid signaling pathways.
- Research Findings : In tail flick and hot plate tests, diazepan derivatives exhibited dose-dependent analgesic effects comparable to standard analgesics .
Data Table: Summary of Biological Activities
Pharmacological Evaluation
In pharmacological studies, the compound's efficacy was assessed through various in vivo and in vitro methods. Key findings include:
- Efficacy : Compounds similar to 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one exhibited significant activity against several cancer cell lines, suggesting potential anticancer properties .
- Safety Profile : Toxicological assessments indicated that these compounds generally possess a favorable safety profile when administered at therapeutic doses.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)12-4-6-13(7-5-12)17-10-8-14(18)16-9-11-17/h4-7H,8-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCASXOZCAPQTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCC(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















